molecular formula C7H14O3 B1344337 2-Hydroxy-4,4-dimethylpentanoic acid CAS No. 65302-98-9

2-Hydroxy-4,4-dimethylpentanoic acid

Cat. No. B1344337
CAS RN: 65302-98-9
M. Wt: 146.18 g/mol
InChI Key: OPBFFNZNNJKRCS-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4-dimethylpentanoic acid is a compound that is structurally related to various biologically active substances. Although the provided papers do not directly discuss 2-Hydroxy-4,4-dimethylpentanoic acid, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives involves the transformation of the model ester into corresponding acids or hydrazides, followed by reactions with amines and amino acid esters via DCC and azide coupling methods . Similarly, the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate also involves the reaction of ligands with metal ions . These methods could potentially be adapted for the synthesis of 2-Hydroxy-4,4-dimethylpentanoic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Hydroxy-4,4-dimethylpentanoic acid is characterized by the presence of hydroxy groups and a branched carbon chain with methyl substituents. The structure-activity relationship is crucial, as seen in the synthesis of esters of (+)- and (-)-3-(2-(6-methoxynaphthyl))-2,2-dimethylpentanoic acid, where the stereochemistry plays a significant role in biological activity . The molecular docking studies of the synthesized compounds provide insights into their potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, Michael addition, and methylation . The reactivity of these compounds is influenced by the presence of functional groups such as hydroxy, ester, and amide, which can undergo various chemical transformations. The synthesis of derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family, involves modification of synthetic routes and novel approaches to manage the sub-unit .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Hydroxy-4,4-dimethylpentanoic acid are determined by their functional groups and molecular structure. For example, the metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were characterized using various analytical techniques, including elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Chemistry and Analysis of Lipid Peroxidation Products

2-Hydroxy-4,4-dimethylpentanoic acid plays a role in the study of lipid peroxidation products, particularly 4-Hydroxy-2-nonenal (HNE), a significant product of phospholipid peroxidation due to its reactivity and cytotoxicity. This research is crucial for understanding the formation and metabolism of HNE in tissues, which has implications for studying the mechanisms of oxidative stress and inflammation in various diseases, including atherosclerosis. Advanced analytical techniques like mass spectrometry are essential for identifying HNE-modified proteins in biological samples, contributing to our understanding of redox-sensitive cell signaling proteins' interactions in physiological and pathological conditions (Spickett, 2013).

Cosmetic and Dermatologic Applications

Hydroxy acids (HAs), including derivatives of 2-Hydroxy-4,4-dimethylpentanoic acid, have widespread applications in cosmetics and dermatology. They are employed in formulations to achieve various beneficial effects on the skin, such as treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. This research highlights the significance of understanding the safety and biological mechanisms of HAs in cosmetic and therapeutic formulations, particularly concerning their prolonged use on sun-exposed skin (Kornhauser, Coelho, & Hearing, 2010).

Anti-tumor Activities of Metal Complexes

The synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to 2-Hydroxy-4,4-dimethylpentanoic acid, demonstrates potential anti-tumor activities. These complexes were tested against human colorectal carcinoma cells, showing significant inhibitory actions. This research contributes to the development of new cancer therapies, particularly as CDK8 kinase inhibitors for colon cancer treatment (Aboelmagd et al., 2021).

Chelating Agents for Metal Ions

Research on 4-hydroxy-6-methyl-3-pyridinecarboxylic acid and 2,6-dimethyl-4-hydroxy-3-pyridinecarboxylic acid, compounds related to 2-Hydroxy-4,4-dimethylpentanoic acid, explores their use as chelating agents for iron and aluminium ions. This study is crucial for developing chelation therapies, which can be applied to treat metal ion toxicity and related disorders. The findings contribute to the broader field of medicinal chemistry and the design of therapeutic agents (Dean et al., 2011).

properties

IUPAC Name

2-hydroxy-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBFFNZNNJKRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627664
Record name 2-Hydroxy-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,4-dimethylpentanoic acid

CAS RN

65302-98-9
Record name 2-Hydroxy-4,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

805 mg (5.54 mmol) of 4-methylleucine (racemate) were initially charged in 11 ml of sulphuric acid (1M) and cooled to 0° C. 2.30 g (33.3 mmol) of sodium nitrite as a solution in 6.5 ml of water were then slowly added dropwise over a period of 90 min. The solution was stirred at RT for another 24 h. The mixture was carefully diluted with 10 ml of water and the aqueous phase was extracted five times with 10 ml of methyl tert-butyl ether. The combined organic phases were washed with 25 ml of saturated aqueous sodium chloride solution, dried over sodium sulphate and filtered, and the solvent was removed under reduced pressure. The crude product was used for the next step without further purification. Yield: 667 mg (82% of theory)
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of (±)-4,4-dimethyl-2-hydroxypentanoic acid (f) (40.0 g, 0.274 mol) is prepared in acetyl chloride (70.0 mL, 0.984 mol) and stirred at room temperature for 2 hours. The solution is concentrated (40° C., 20 mm Hg), the residue dissolved in dichloromethane (300 mL), and treated sequentially with oxalyl chloride (30.0 mL, 0.344 mol) and dimethylformamide (0.2 mL, 3 mmol). After stirring overnight at room temperature, the solution is concentrated (40° C., 20 mm Hg), stirred in dichloromethane (400 mL), and treated with N,N-diisopropylethylamine (120 mL, 0.689 mol), dimethylaminopyridine (0.50 g, 4.1 mmol), and (R)-(−)-4-phenyl-2-oxazolidinone (50.0 g, 0.306 mol), resulting in a gentle reflux. After stirring overnight at room temperature, the mixture is washed with hydrochloric acid (1 N, 2×500 mL). The aqueous layer is extracted with dichloromethane (100 mL) and the organic layers are washed with sodium chloride (saturated aqueous, 200 mL), dried (magnesium sulfate), filtered, and the filtrate evaporated (40° C., 20 mm Hg) to provide 100 g of the crude diastereomers as a paste. The paste is divided into two 50 g portions and chromatographed on silica gel [1 kg, 100 mm column, 4:1:1 tert-butyl methyl ether/dichloromethane/hexanes] to provide 42.5 g of oxizolidinone (h) as a colorless solid (47%). An analytical sample is prepared by recrystallizing 0.78 g from 40 mL of 1:1 tBuOMe/hexanes to afford 0.61 g of pure (h) as white needles.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
[Compound]
Name
two
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Yield
47%

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